molecular formula C17H15NO2 B1597147 ethyl 3-phenyl-1H-indole-2-carboxylate CAS No. 37129-23-0

ethyl 3-phenyl-1H-indole-2-carboxylate

Cat. No.: B1597147
CAS No.: 37129-23-0
M. Wt: 265.31 g/mol
InChI Key: JPDIBWCNNQFQEP-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1H-indole-2-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals

Synthetic Routes and Reaction Conditions:

  • Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazine with ethyl acetoacetate under acidic conditions.

  • Biltz-Kindler Synthesis: This method involves the reaction of phenylhydrazine with ethyl propionate in the presence of a strong base.

  • Industrial Production Methods: Large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding indole derivatives.

  • Substitution: Substitution reactions at the indole ring can lead to the formation of different substituted indoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Reduced indole derivatives.

  • Substitution Products: Substituted indoles with different functional groups.

Biochemical Analysis

Biochemical Properties

Ethyl 3-phenyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been reported to inhibit kinase activity, which is crucial for cell signaling and regulation . Additionally, this compound may act as an antagonist for glycine-binding sites, affecting neurotransmission and cellular communication . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated antiproliferative effects on cancer cells by inhibiting key signaling pathways involved in cell growth and survival . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins that regulate cell cycle progression and apoptosis . These cellular effects highlight the potential therapeutic applications of this compound in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, this compound has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and regulation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting the production of proteins involved in cell growth and apoptosis .

Scientific Research Applications

Chemistry: Ethyl 3-phenyl-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: This compound has been studied for its potential use in drug development, particularly in the treatment of HIV and other viral infections. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 2-phenyl-1H-indole-3-carboxylate: Similar structure but different position of the carboxylate group.

  • Ethyl 3-phenyl-1H-indole-2-carboxylate: Similar structure but different substituents on the indole ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its versatility and potential for further research make it a valuable compound in the field of chemistry and beyond.

Properties

IUPAC Name

ethyl 3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-20-17(19)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-16/h3-11,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDIBWCNNQFQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377077
Record name ethyl 3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37129-23-0
Record name ethyl 3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of Example 1A (7.81 g, 40.7 mmol) and phenylhydrazine (4.00 mL, 40.7 mmol) was treated with concentrated sulfuric acid (4 drops), heated to 120° C. for 15 minutes, cooled to room temperature, treated with ethanol (50 mL), treated with bubbling HCl gas for 2 minutes, and heated to reflux for 1 hour. The mixture was poured into water (100 mL) and extracted with diethyl ether. The combined extracts were washed with water and brine, dried (Na2SO4), filtered, and concentrated. The concentrate was recrystallized from ethanol to provide 3.43 g (32%) of the desired product.
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
4 mL
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reactant
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0 (± 1) mol
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catalyst
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50 mL
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reactant
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0 (± 1) mol
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reactant
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Quantity
100 mL
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solvent
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Yield
32%

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-1H-indolecarboxylic acid ethyl ester (0.50 g, 1.87 mmol), phenylboronic acid (0.27 g, 2.25 mmol), 2 M aqueous sodium carbonate (8 mL), tetrakis(triphenylphosphine)palladium (0) (0.20 g, 0.17 mmol) in ethanol (16 mL) and toluene (30 ml) was heated at 65° C. for 16 h and then cooled. The reaction mixture was diluted with 1 N hydrochloric acid and then extracted with ethyl acetate. The organic extracts were washed with water, dried over magnesium sulfate and concentrated. Flash silica gel chromatography using ethyl acetate/hexane as elutant gave 0.34 g (68%) of 3-phenyl-1H-indolecarboxylic acid ethyl ester as a pink solid: 1H NMR (DMSO-d4) δ 1.18 (t, J=7.2 Hz, 3H), 4.22 (q, J=7.2 Hz, 2H), 7.07-7.11 (m, 1H), 7.29-7.33 (m, 1H) 7.45 (dd, J=8.3, 0.8 Hz, 1H), 7.48-7.50 (m, 5H), 7.50 (dd, J=8.3, 0.8 Hz, 1H), 11.90 (br s, 1H); MS (ESI) m/z 266 (MH+); 264 ([M−H]−).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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